

## Talactoferrin Alfa: A Meta-Analysis of Clinical Trial Performance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Talactoferrin Alfa |           |
| Cat. No.:            | B1204572           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

**Talactoferrin Alfa**, a recombinant form of human lactoferrin, has been investigated as a novel immunomodulatory agent in various clinical settings, primarily in non-small cell lung cancer (NSCLC) and severe sepsis. This guide provides a comparative meta-analysis of the key clinical trial data for **Talactoferrin Alfa**, presenting its performance against placebo and standard-of-care treatments. Detailed experimental protocols and a summary of its proposed mechanism of action are included to offer a comprehensive overview for the scientific community.

# Performance in Non-Small Cell Lung Cancer (NSCLC)

**Talactoferrin Alfa** was evaluated in a series of clinical trials for NSCLC, both as a monotherapy and in combination with chemotherapy. While early phase trials showed promising results, a pivotal Phase III trial ultimately failed to meet its primary endpoint, leading to the discontinuation of its development for this indication.

#### **Quantitative Data Summary: NSCLC Clinical Trials**



| Trial                                            | Phase                                                        | Treatment<br>Arms                                                                                       | Key<br>Efficacy<br>Endpoints                       | Results                                          | Safety<br>Profile                                                                                                        |
|--------------------------------------------------|--------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|----------------------------------------------------|--------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| Phase II<br>Monotherapy                          | II                                                           | 1) Talactoferrin Alfa (1.5g BID) + Best Supportive Care (n=47) 2) Placebo + Best Supportive Care (n=53) | Median<br>Overall<br>Survival (OS)                 | 6.1 months vs. 3.7 months (HR=0.68, p=0.0404)[1] | Well- tolerated, with fewer adverse events than placebo.[1][2]                                                           |
| 6-Month OS<br>Rate                               | 52% vs. 30%                                                  | _                                                                                                       |                                                    |                                                  |                                                                                                                          |
| 1-Year OS<br>Rate                                | 29% vs. 16%                                                  |                                                                                                         |                                                    |                                                  |                                                                                                                          |
| Phase II<br>Combination<br>Therapy               | II                                                           | 1) Talactoferrin Alfa + Carboplatin/P aclitaxel (C/P) 2) Placebo + C/P                                  | Response<br>Rate (RR)<br>(evaluable<br>population) | 47% vs. 29%<br>(p=0.05)[3][4]<br>[5]             | Fewer total<br>and grade 3/4<br>adverse<br>events in the<br>Talactoferrin<br>arm<br>compared to<br>placebo.[3][4]<br>[5] |
| Median<br>Progression-<br>Free Survival<br>(PFS) | 7.0 months vs. 4.2 months (not statistically significant)[4] |                                                                                                         |                                                    |                                                  |                                                                                                                          |
| Median OS                                        | 10.4 months<br>vs. 8.5<br>months (not                        | _                                                                                                       |                                                    |                                                  |                                                                                                                          |



|                                  | statistically<br>significant)[3]<br>[4]                        |                                                                                                           |           |                                                                |                                                                      |
|----------------------------------|----------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|-----------|----------------------------------------------------------------|----------------------------------------------------------------------|
| FORTIS-M                         | III                                                            | 1) Talactoferrin Alfa (1.5g BID) + Best Supportive Care (n=497) 2) Placebo + Best Supportive Care (n=245) | Median OS | 7.49 months<br>vs. 7.66<br>months<br>(HR=1.04,<br>p=0.6602)[6] | Safety<br>profiles were<br>comparable<br>between the<br>two arms.[6] |
| Median PFS                       | 1.68 months<br>vs. 1.64<br>months<br>(HR=0.99,<br>p=0.8073)[6] |                                                                                                           |           |                                                                |                                                                      |
| Disease<br>Control Rate<br>(DCR) | 37.6% vs.<br>38.4%[6]                                          | -                                                                                                         |           |                                                                |                                                                      |

#### **Experimental Protocols: NSCLC Trials**

- Phase II Monotherapy (NCT00411223): This was a randomized, double-blind, placebo-controlled study in patients with Stage IIIB/IV NSCLC who had progressed after previous chemotherapy.[1] Patients were randomized to receive either oral Talactoferrin Alfa (1.5g twice daily) or a placebo.[1] Treatment was administered for up to three 14-week cycles, with each cycle consisting of 12 weeks of treatment followed by a 2-week break.[1] The primary endpoint was overall survival.[1]
- Phase II Combination Therapy (LF-0206): This was a randomized, double-blind, placebo-controlled trial in chemo-naive patients with Stage IIIB/IV NSCLC.[3] Patients were randomized to receive carboplatin and paclitaxel in combination with either Talactoferrin Alfa or a placebo.[3] The primary endpoint was the confirmed response rate.[4]



FORTIS-M (Phase III): This international, multicenter, randomized, double-blind, placebo-controlled trial enrolled patients with Stage IIIB/IV NSCLC who had failed two or more prior treatment regimens.[6][7] Patients were randomized 2:1 to receive either Talactoferrin Alfa (1.5g twice daily) or a placebo, in addition to best supportive care.[6] The primary endpoint was overall survival.[6][7]

#### **Performance in Severe Sepsis**

**Talactoferrin Alfa** was also investigated for the treatment of severe sepsis, with an initial Phase II trial suggesting a mortality benefit. However, a subsequent larger trial was terminated due to futility and potential safety concerns.

### Quantitative Data Summary: Severe Sepsis Clinical Trials



| Trial                              | Phase                            | Treatment<br>Arms                                                   | Key<br>Efficacy<br>Endpoints      | Results                                                              | Safety<br>Profile                                                                                                         |
|------------------------------------|----------------------------------|---------------------------------------------------------------------|-----------------------------------|----------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|
| Phase II                           | II                               | 1) Talactoferrin Alfa (1.5g every 8 hours) (n=97) 2) Placebo (n=97) | 28-Day All-<br>Cause<br>Mortality | 14.4% vs.<br>26.9%<br>(p=0.052)[8]<br>[9]                            | Well-tolerated<br>with a safety<br>profile similar<br>to placebo.[8]                                                      |
| 6-Month All-<br>Cause<br>Mortality | Sustained reduction (p=0.039)[8] |                                                                     |                                   |                                                                      |                                                                                                                           |
| Phase II/III<br>(OASIS)            | II/III                           | 1) Talactoferrin Alfa (1.5g TID) (n=153) 2) Placebo (n=152)         | 28-Day<br>Mortality               | 24.8% vs.<br>17.8%<br>(p=0.117, not<br>statistically<br>significant) | Trial terminated due to futility and safety concerns; higher in- hospital and 3-month mortality in the Talactoferrin arm. |
| In-Hospital<br>Mortality           | 28.1% vs.<br>17.8%<br>(p=0.037)  |                                                                     |                                   |                                                                      |                                                                                                                           |
| 3-Month<br>Mortality               | 30.1% vs.<br>20.4%<br>(p=0.036)  |                                                                     |                                   |                                                                      |                                                                                                                           |

### **Experimental Protocols: Severe Sepsis Trials**



- Phase II (NCT00630656): This was a prospective, randomized, double-blind, placebo-controlled, multicenter trial in adults within 24 hours of the onset of severe sepsis.[8][9]
   Patients were administered either enteral Talactoferrin Alfa (1.5g every 8 hours) or a placebo for up to 28 days or until ICU discharge.[8][9] The primary endpoint was 28-day all-cause mortality.[8][9]
- Phase II/III (OASIS): This multicenter, randomized, placebo-controlled study enrolled adult
  patients with severe sepsis who were receiving antimicrobial therapy. Patients were
  randomized to receive either Talactoferrin Alfa (1.5g three times a day) or a placebo orally
  or via another enteral route for 28 days or until ICU discharge. The study was terminated
  prematurely.

#### **Mechanism of Action & Signaling Pathways**

**Talactoferrin Alfa** is an oral immunomodulatory protein that is not systemically absorbed. Its proposed mechanism of action originates in the gut-associated lymphoid tissue (GALT).





Click to download full resolution via product page

Proposed Signaling Pathway of Talactoferrin Alfa



Upon oral administration, **Talactoferrin Alfa** interacts with the intestinal epithelium and is transported into Peyer's patches within the GALT.[2][4] This interaction is believed to recruit and induce the maturation of immature dendritic cells.[2][4] This maturation process is mediated through Toll-like receptors 2 and 4 (TLR2/TLR4), which in turn activates downstream signaling pathways including p38 MAPK, ERK, and NF-κB.[1][3] The mature dendritic cells then stimulate the release of key cytokines such as IL-18 and IFN-γ, leading to the activation of both innate and adaptive immune effector cells, including Natural Killer (NK) cells and CD8+ T-lymphocytes.[4][7] This cascade is thought to culminate in a systemic anti-tumor immune response.[2]

## Experimental Workflow: Randomized Controlled Trial

The clinical investigation of **Talactoferrin Alfa** followed a standard randomized controlled trial (RCT) design, which is illustrated in the workflow diagram below. This design is crucial for minimizing bias and providing a robust comparison between the investigational drug and a control.





Click to download full resolution via product page

Generalized Experimental Workflow for a Randomized Controlled Trial



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Lactoferrin, a major defense protein of innate immunity, is a novel maturation factor for human dendritic cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Recombinant human lactoferrin induces human and mouse dendritic cell maturation via Toll-like receptors 2 and 4 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of talactoferrin alfa in the treatment of non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. morinagamilk.co.jp [morinagamilk.co.jp]
- 6. morinagamilk.co.jp [morinagamilk.co.jp]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Lactoferrin as a Natural Immune Modulator PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of talactoferrin alpha in the treatment of non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Talactoferrin Alfa: A Meta-Analysis of Clinical Trial Performance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204572#meta-analysis-of-clinical-trial-data-for-talactoferrin-alfa]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com